molecular formula C10H8BrN3 B1488670 2-(2-Bromophenyl)pyrimidin-4-amine CAS No. 1248949-61-2

2-(2-Bromophenyl)pyrimidin-4-amine

Cat. No.: B1488670
CAS No.: 1248949-61-2
M. Wt: 250.09 g/mol
InChI Key: CPNMSCYGSIIGKV-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)pyrimidin-4-amine (CAS 1248949-61-2) is a high-value brominated heterocyclic compound with a molecular formula of C10H8BrN3 and a molecular weight of 250.09 g/mol . This chemical serves as a versatile and critical building block in medicinal chemistry and pharmaceutical research, particularly in the synthesis of more complex molecules for drug discovery programs. The structure, featuring a pyrimidine ring bearing an amine group and a 2-bromophenyl substituent, makes it a valuable intermediate for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions . These reactions are fundamental for creating carbon-carbon and carbon-heteroatom bonds, enabling researchers to systematically construct and explore novel chemical entities. The compound is typically characterized by a high melting point, within the range of 167°C to 168°C, indicating good thermal stability for a solid . As a specialized fine chemical, it is offered with high purity levels to ensure consistent and reliable results in experimental workflows. This compound is intended for research and development purposes only and is not suitable for diagnostic or therapeutic use in humans. Researchers are advised to consult the safety data sheet and handle the material with appropriate personal protective equipment in a well-ventilated laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bromophenyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3/c11-8-4-2-1-3-7(8)10-13-6-5-9(12)14-10/h1-6H,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPNMSCYGSIIGKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=CC(=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Chemical Properties of 2 2 Bromophenyl Pyrimidin 4 Amine

Synthetic Methodologies for Phenyl-Substituted Pyrimidinamines

The synthesis of phenyl-substituted pyrimidinamines can be achieved through several established synthetic routes. A common and versatile method involves the condensation of a guanidine (B92328) salt with a β-dicarbonyl compound or its equivalent. For the synthesis of 2-aryl-pyrimidin-4-amines, an aryl-substituted guanidine can be reacted with a suitable three-carbon synthon.

Alternatively, a more convergent approach involves the construction of the pyrimidine (B1678525) ring from a pre-functionalized aryl amidine. For instance, the reaction of an N-arylbenzamidine with a malonic acid derivative can yield the desired pyrimidine core.

A widely employed strategy for the synthesis of substituted pyrimidines is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This method allows for the introduction of the phenyl group onto a pre-existing halogenated pyrimidine ring. For example, 2-chloro- or 2-bromopyrimidine (B22483) can be coupled with a phenylboronic acid to form the 2-phenylpyrimidine (B3000279) scaffold. Subsequent functionalization, such as the introduction of an amino group at the 4-position, can then be carried out.

Postulated Synthesis of 2-(2-Bromophenyl)pyrimidin-4-amine

The synthesis could commence with a commercially available dihalopyrimidine, such as 2,4-dichloropyrimidine. A selective nucleophilic aromatic substitution (SNAr) with ammonia (B1221849) or a protected amine at the more reactive C4 position would yield a 2-chloro-pyrimidin-4-amine intermediate. Subsequent Suzuki-Miyaura coupling with 2-bromophenylboronic acid would introduce the 2-bromophenyl group at the C2 position, affording the target compound, this compound.

Postulated Synthetic Scheme:

Generated code

Alternatively, the synthesis could start from 2-amino-4-chloropyrimidine, which is commercially available, and react it with 2-bromophenylboronic acid under Suzuki-Miyaura conditions.

General Chemical Properties and Reactivity

The chemical properties of this compound are dictated by its constituent functional groups. The pyrimidine ring is an electron-deficient aromatic system, which influences the reactivity of its substituents. The 4-amino group is a strong electron-donating group, which can increase the electron density of the pyrimidine ring and act as a nucleophile.

The 2-bromophenyl substituent introduces several key features. The bromine atom is a good leaving group in palladium-catalyzed cross-coupling reactions, allowing for further functionalization of the phenyl ring. This provides a handle for creating more complex molecules through reactions like the Suzuki, Heck, or Buchwald-Hartwig couplings. The steric bulk of the ortho-bromophenyl group may influence the conformation of the molecule and its binding to biological targets.

Chemical Reactivity and Transformations of 2 2 Bromophenyl Pyrimidin 4 Amine

Reactivity of the Aryl Bromide Moiety

The bromine atom attached to the phenyl ring is a key functional group that serves as a versatile handle for a variety of chemical transformations. Its reactivity is influenced by the electron-withdrawing nature of the attached pyrimidine (B1678525) ring system.

Nucleophilic Displacement and Metal-Mediated Transformations

Aromatic rings are typically nucleophilic, but the presence of electron-withdrawing substituents can render them susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org In the case of 2-(2-Bromophenyl)pyrimidin-4-amine, the pyrimidinyl group acts as an electron-withdrawing substituent, activating the phenyl ring for nucleophilic attack. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org Subsequent elimination of the bromide ion restores the aromaticity of the ring and yields the substituted product. libretexts.org While direct displacement of the bromide requires strong nucleophiles, this reactivity pattern is a crucial aspect of its chemistry. For a related compound, 6-(5-bromo-2-fluorophenyl)pyrimidin-4-amine, the bromine atom is noted to be a suitable site for nucleophilic substitution reactions. evitachem.com

Metal-mediated transformations also provide a pathway for functionalizing the aryl bromide. Transition metals can facilitate reactions that are otherwise difficult, including various coupling and amination processes. acs.orgresearchgate.net

Cross-Coupling Reactions for Further Functionalization

The aryl bromide moiety is particularly well-suited for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. evitachem.comnih.gov These reactions significantly expand the synthetic utility of the molecule.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent (typically a boronic acid or ester) to form a new C-C bond. mdpi.com It is widely used to introduce new aryl or vinyl substituents. Studies on the Suzuki-Miyaura reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) have shown that such substrates are effective coupling partners, although the nitrogen atoms of the pyrimidine ring can sometimes chelate the palladium catalyst, potentially affecting reaction rates and yields. mdpi.com

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for forming carbon-nitrogen bonds. It allows for the coupling of the aryl bromide with a wide range of primary and secondary amines, providing access to diverse N-arylated products. nih.govntnu.no Challenges in this reaction can arise from the structure of the substrate itself; for instance, in the C,N-cross coupling of 3-bromo-2-aminopyridine, the adjacent amino group can potentially coordinate with the palladium center, hindering the reaction. nih.gov

Below is a table summarizing potential cross-coupling reactions for the functionalization of the aryl bromide moiety.

Reaction TypeReagentCatalyst System (Example)Resulting Functional Group
Suzuki-MiyauraAryl/Vinyl Boronic AcidPd(PPh₃)₄ / BaseBiaryl / Aryl-Vinyl
Buchwald-HartwigPrimary/Secondary AminePd₂(dba)₃ / Ligand / BaseDiaryl/Alkylaryl Amine
SonogashiraTerminal AlkynePd-Cu / BaseAryl-Alkyne
StilleOrganostannanePd CatalystBiaryl / Aryl-Vinyl
HiyamaOrganosilanePd Catalyst / F⁻ SourceBiaryl / Aryl-Vinyl
NegishiOrganozinc ReagentPd or Ni CatalystBiaryl / Aryl-Alkyl

This table represents common cross-coupling reactions applicable to aryl bromides and is based on established chemical principles. nih.govmdpi.com

Reactivity of the Pyrimidine Ring System

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electronic character makes it generally resistant to electrophilic attack but reactive towards nucleophiles. wikipedia.orgyoutube.com

Electrophilic and Nucleophilic Aromatic Substitution on the Pyrimidine Core

Electrophilic Aromatic Substitution: The pyrimidine ring itself is deactivated towards electrophiles. However, the 4-amino group is a strong electron-donating group and a powerful activator for electrophilic substitution, directing incoming electrophiles to the ortho and para positions relative to itself. byjus.com In this molecule, the C-5 position is ortho to the amino group and would be the most likely site for any potential electrophilic attack. Despite the activating effect of the amine, harsh conditions are typically required for electrophilic substitution on pyrimidine rings.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, particularly at the carbon atoms ortho and para to the ring nitrogens (C-2, C-4, C-6). stackexchange.com Since the C-2 and C-4 positions are already substituted, the C-6 position is a potential site for nucleophilic attack on a C-H bond, a reaction known as vicarious nucleophilic substitution (VNS). evitachem.com In related pyrimidine systems, nucleophilic attack is generally favored at the C-4 position over the C-2 position when both bear leaving groups. stackexchange.comnih.gov

Ring Transformations and Rearrangements

The pyrimidine ring can undergo transformations into other heterocyclic systems under specific reaction conditions, often involving strong nucleophiles. wur.nlclockss.org For example, pyrimidines have been shown to react with hydrazine (B178648) to form pyrazoles. researchgate.net Similarly, reactions with hydroxylamine (B1172632) can lead to the formation of isoxazoles. wur.nl These transformations typically involve nucleophilic addition to the ring, followed by ring-opening and subsequent recyclization. wur.nlrsc.orgrsc.org Often, these reactions require harsh conditions or prior activation of the pyrimidine ring, for instance, by N-alkylation to form a more reactive pyrimidinium salt. wur.nlresearchgate.net

Reactivity of the Primary Amine Functionality

The primary amine at the C-4 position is a nucleophilic center and possesses basic properties, although its basicity is reduced by the electron-withdrawing effect of the pyrimidine ring. libretexts.org This functionality can undergo a variety of common amine reactions. libretexts.org The lone pair of electrons on the nitrogen atom makes it nucleophilic and capable of attacking various electrophilic species. libretexts.org

Key reactions involving the primary amine include:

Acylation: Reaction with acid chlorides or anhydrides to form amides. libretexts.org

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides. nih.govlibretexts.org

Alkylation: Reaction with alkyl halides, although this can lead to over-alkylation, producing a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.org

Reaction with Carbonyls: Reaction with aldehydes or ketones to form imines (Schiff bases) in a reversible, acid-catalyzed process. libretexts.org

The following table summarizes the reactivity of the primary amine group.

Reaction TypeReagent TypeProduct Class
AcylationAcid Chloride (R-COCl)N-Acyl-pyrimidinamine (Amide)
SulfonylationSulfonyl Chloride (R-SO₂Cl)N-Sulfonyl-pyrimidinamine (Sulfonamide)
AlkylationAlkyl Halide (R-X)N-Alkyl-pyrimidinamine
Imine FormationAldehyde (R-CHO) / Ketone (R₂CO)N-Pyrimidinyl-imine

This table outlines the expected reactions of the primary amine functionality based on established principles of amine chemistry. libretexts.org

Acylation, Alkylation, and Sulfonamidation Reactions

The primary amino group at the C-4 position of the pyrimidine ring is a primary site for nucleophilic attack, making it amenable to a variety of derivatization reactions such as acylation, alkylation, and sulfonamidation.

Acylation: The 4-amino group reacts with acylating agents like acid chlorides and anhydrides to form the corresponding N-acylpyrimidin-4-amines (amides). The reactivity can be influenced by the steric bulk of both the pyrimidine substrate and the acylating agent. For instance, reactions with sterically demanding acyl halides, such as pivaloyl chloride, proceed readily. rsc.org The formation of an amide bond reduces the nucleophilicity of the nitrogen, preventing over-acylation. researchgate.net These reactions are typically performed in the presence of a base to neutralize the acidic byproduct.

Alkylation: Alkylation of the 4-amino group can be achieved using alkyl halides. However, controlling the degree of alkylation can be challenging due to the increasing nucleophilicity of the product amine. Modern methods, such as N-alkylation via borrowing hydrogen or hydrogen autotransfer catalysis, offer a more controlled and sustainable approach. researchgate.net These reactions often employ iridium or ruthenium catalysts to facilitate the alkylation of heterocyclic amines with alcohols, generating water as the only byproduct. researchgate.net It is also conceivable that under certain conditions, alkylation could occur at one of the pyrimidine ring nitrogens, a known reactivity pattern for pyrimidine systems.

Sulfonamidation: Similar to acylation, the 4-amino group can react with sulfonyl chlorides (e.g., arylsulfonyl chlorides) to yield the corresponding sulfonamides. rsc.org These reactions are generally robust and provide stable derivatives. The presence of a bulky substituent on the pyrimidine ring or the sulfonyl halide can promote these transformations. rsc.org

The table below summarizes these key transformations of the amino group.

Reaction TypeReagent ClassGeneral Product
AcylationAcid Chlorides, Acid AnhydridesN-(2-(2-Bromophenyl)pyrimidin-4-yl)amide
AlkylationAlcohols (with catalyst), Alkyl HalidesN-Alkyl-2-(2-bromophenyl)pyrimidin-4-amine
SulfonamidationSulfonyl ChloridesN-(2-(2-Bromophenyl)pyrimidin-4-yl)sulfonamide

Condensation and Cyclization Reactions

The 2-aminopyrimidine (B69317) scaffold is a valuable building block for the synthesis of fused heterocyclic systems. In this compound, the 4-amino group and the adjacent ring nitrogen at position 3 can act as a binucleophile in condensation and cyclization reactions with suitable electrophiles.

A classic example is the Chichibabin reaction, where 2-aminopyrimidines react with α-haloketones to form imidazo[1,2-a]pyrimidines. beilstein-journals.org By analogy, reacting this compound with bifunctional reagents such as β-dicarbonyl compounds (e.g., acetylacetone) or α,β-unsaturated ketones can lead to the formation of fused pyrimidine systems. For example, cyclocondensation with a β-diketone could yield a substituted pyrimido[1,2-a]pyrimidine derivative. nih.gov These reactions often proceed via an initial condensation to form an intermediate which then undergoes intramolecular cyclization and dehydration or another elimination step to afford the aromatic fused system.

Furthermore, multicomponent reactions offer an efficient pathway to complex heterocyclic structures. Four-component reactions involving a ketone, malononitrile, elemental sulfur, and formamide (B127407) have been used to synthesize thieno[2,3-d]pyrimidin-4-amines in a single, atom-economical step. nih.gov This highlights the potential of the aminopyrimidine core to participate in complex, one-pot transformations to build diverse molecular architectures.

The table below outlines potential cyclization pathways.

Reagent TypeFused Ring System FormedReaction Name/Type
α-HaloketoneImidazo[1,2-a]pyrimidineChichibabin Reaction
β-DiketonePyrimido[1,2-a]pyrimidineCyclocondensation
Ketone, Malononitrile, Sulfur, FormamideThieno[2,3-d]pyrimidineMulticomponent Reaction

Oxidative and Reductive Chemistry of the Compound

The reactivity of this compound under oxidative and reductive conditions offers pathways to further structural modifications, either on the pyrimidine core or the bromophenyl substituent.

Oxidative Chemistry: While direct oxidation of the aminopyrimidine core can be complex, oxidative cyclization is a known transformation for related structures. For instance, molecules containing a 2-aminophenyl group can undergo intramolecular cyclization involving oxidation of the aniline (B41778) moiety to form new heterocyclic rings. nih.gov If the bromine atom on the phenyl ring of this compound were to be substituted with an amino group (e.g., via a Buchwald-Hartwig amination), subsequent base-assisted oxidative cyclization could be envisioned, potentially leading to complex fused systems. nih.gov

Reductive Chemistry: The bromo substituent on the phenyl ring is susceptible to reductive dehalogenation. Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source, or reduction with agents like zinc powder in acidic media, could selectively remove the bromine atom to yield 2-phenylpyrimidin-4-amine (B1280114). google.com This transformation can be useful for removing the halogen when it is no longer needed after serving its purpose as a synthetic handle for other reactions, such as cross-coupling.

The table below details potential redox transformations.

Reaction TypeReagent(s)Key Transformation
Oxidative CyclizationBase, Oxidant (e.g., DMSO)Intramolecular ring formation (requires prior modification)
Reductive DehalogenationH₂, Pd/C or Zn, AcidRemoval of the bromine atom from the phenyl ring

Derivatization and Structure Activity Relationship Sar Studies

Rational Design and Synthesis of Analogues

The rational design of analogues of 2-(2-bromophenyl)pyrimidin-4-amine is a cornerstone of efforts to refine its pharmacological profile. This process typically involves the synthesis of a library of related compounds where specific parts of the molecule are systematically altered. The synthesis of these analogues often relies on versatile and efficient chemical reactions, such as the condensation of a substituted benzamidine (B55565) with a β-ketoester to form the pyrimidine (B1678525) ring, followed by functionalization at various positions.

The 2-bromophenyl group at the C2 position of the pyrimidine ring is a critical determinant of the molecule's biological activity and offers a prime site for modification. SAR studies have shown that both the nature and position of the substituent on this phenyl ring can have a profound impact on potency and selectivity.

Research on related 2-phenylpyrimidin-4-amine (B1280114) derivatives has demonstrated that substitution at the 2-position of the phenyl ring is often favored for enhanced activity. The bromine atom itself, being an electron-withdrawing group, influences the electronic properties of the entire molecule. Its replacement with other groups allows for a systematic exploration of steric and electronic effects. For instance, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, replacing a trifluoromethyl group at the 2-position with other electron-withdrawing groups like a nitro group led to a significant decrease in activity, while an electron-donating methoxy (B1213986) group resulted in comparable activity. nih.gov

Furthermore, the steric bulk at the 2-position is a crucial factor. The substitution of a trifluoromethyl group with a bulkier isopropyl group led to a notable improvement in potency, highlighting the importance of a specific hydrophobic pocket in the target protein. nih.gov Conversely, replacing the phenyl ring with a cyclopentyl group or nitrogen-containing heterocycles resulted in inactive compounds, underscoring the necessity of the aromatic nature of this substituent for biological activity in that specific series. nih.gov

The position of the bromo substituent is also critical. Studies on chalcone-substituted pyrimidines have indicated that a meta-bromo substitution can lead to higher antibacterial and antinociceptive properties compared to a para-bromo substitution.

A summary of the effects of various substituents on the phenyl ring of related 2-phenylpyrimidin-4-amine analogues is presented in Table 1.

Table 1: Effect of Phenyl Ring Modifications on the Activity of 2-Phenylpyrimidin-4-amine Analogues

Modification on Phenyl RingGeneral Effect on ActivityReference
Substitution at the 2-positionOften favored over 3- or 4-positions nih.gov
Replacement of electron-withdrawing group (e.g., CF3) with another (e.g., NO2)Can lead to decreased activity nih.gov
Replacement with electron-donating group (e.g., OMe)May result in comparable activity nih.gov
Introduction of bulky alkyl groups (e.g., isopropyl)Can significantly increase potency nih.gov
Replacement of phenyl with non-aromatic rings (e.g., cyclopentyl)Often leads to loss of activity nih.gov
Positional isomers (e.g., meta- vs. para-bromo)Can have a significant impact on biological activity

The pyrimidine ring itself is another key area for derivatization. Modifications at the C5 and C6 positions of the pyrimidine core can influence the molecule's orientation in the binding pocket of its biological target and affect its physicochemical properties.

In the development of N-benzyl-2-phenylpyrimidin-4-amine derivatives, the introduction of a methyl group at the C5 position of the pyrimidine ring was found to be well-tolerated and in some cases, beneficial for activity. nih.gov The synthesis of such derivatives often involves starting with a substituted pyrimidine precursor, such as 2,4-dichloro-5-methylpyrimidine, which allows for sequential and selective reactions at the C2 and C4 positions. nih.gov

The general synthetic approach to constructing the pyrimidine core often involves the condensation of chalcones with guanidine (B92328) hydrochloride in the presence of a base. acs.org This method allows for the introduction of various substituents at the C4 and C6 positions of the pyrimidine ring, depending on the structure of the starting chalcone.

The 4-amino group of the pyrimidine ring is a crucial site for establishing key interactions with biological targets, often acting as a hydrogen bond donor. Derivatization at this position by introducing various substituents (N-alkylation or N-arylation) has been a highly successful strategy for modulating the pharmacological properties of 2-phenylpyrimidin-4-amines.

In the context of USP1/UAF1 inhibitors, a benzyl (B1604629) group at the 4-amino position was found to be a key feature for potent activity. nih.gov Exploration of different substituents on this benzyl ring revealed that substitution at the 4-position was well-tolerated. nih.gov For instance, the introduction of a pyridine (B92270) ring at this position led to compounds with improved potency. nih.gov The synthesis of these N-substituted analogues is typically achieved through the reaction of a 4-chloropyrimidine (B154816) intermediate with the corresponding amine. nih.gov

A summary of the impact of modifications at the 4-amino position is provided in Table 2.

Table 2: Influence of Substitutions at the Pyrimidin-4-amine Position

Variation at 4-Amine PositionGeneral Effect on ActivityReference
N-BenzylationCan be crucial for high potency nih.gov
Substitution on the N-benzyl ringGenerally well-tolerated, can enhance activity nih.gov
Introduction of heterocyclic moietiesCan improve potency and pharmacokinetic properties nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the chemical structure of compounds with their biological activity. These methodologies aim to develop mathematical models that can predict the activity of new, unsynthesized analogues, thereby guiding the rational design of more potent and selective compounds.

For pyrimidine derivatives, various QSAR approaches have been employed, including:

Comparative Molecular Field Analysis (CoMFA): This 3D-QSAR technique generates a 3D grid around an aligned set of molecules and calculates steric and electrostatic fields. The variations in these fields are then correlated with the biological activities of the compounds to build a predictive model.

Comparative Molecular Similarity Indices Analysis (CoMSIA): Similar to CoMFA, CoMSIA also analyzes the 3D properties of molecules but includes additional descriptors such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more detailed understanding of the SAR.

Pharmacophore Modeling: This method identifies the essential 3D arrangement of functional groups (pharmacophore) that is responsible for the biological activity of a series of compounds. This model can then be used to screen virtual libraries for new potential hits.

While specific QSAR studies on this compound are not extensively documented in the public domain, the general principles derived from QSAR analyses of other pyrimidine-based inhibitors are applicable. These studies consistently highlight the importance of specific steric, electronic, and hydrophobic interactions for biological activity. For instance, a QSAR study on pyrimidine derivatives as VEGFR-2 inhibitors revealed the importance of certain topological and electronic descriptors in determining their inhibitory activity. nih.gov

Analysis of Physicochemical Descriptors and Biological Impact

The biological activity of a compound is not solely dependent on its ability to bind to a specific target but is also governed by its physicochemical properties, which influence its absorption, distribution, metabolism, and excretion (ADME) profile. Key physicochemical descriptors for this compound and its analogues include lipophilicity, electronic effects, and steric parameters.

Lipophilicity , often expressed as the logarithm of the partition coefficient (logP), is a critical parameter that affects a drug's ability to cross cell membranes and reach its target. For 2-phenylpyrimidin-4-amine derivatives, modulating lipophilicity is a key aspect of lead optimization.

Electronic effects of the substituents also play a pivotal role. The electron-withdrawing nature of the bromine atom influences the electron density distribution across the entire molecule, affecting its pKa and its ability to participate in hydrogen bonding and other non-covalent interactions. As mentioned earlier, the replacement of the bromo group with other electron-withdrawing or electron-donating groups can dramatically alter the biological activity, underscoring the importance of electronic tuning for optimal target engagement. nih.gov

Preclinical and Mechanistic Investigations of Biological Activities in Vitro Focus

Enzyme Inhibition and Receptor Modulation Studies

The 2-aminopyrimidine (B69317) scaffold, a core component of 2-(2-bromophenyl)pyrimidin-4-amine, is a prevalent heterocyclic structure in nature and is recognized for its potential in targeting various enzymes. nih.gov

Inhibition of Protein Kinases (e.g., PLK4, CDK, EGFR, general TKs)

Derivatives of this compound have demonstrated notable inhibitory activity against several protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.

Polo-like Kinase 4 (PLK4): PLK4 is a key regulator of centriole duplication, and its overexpression is linked to various cancers. nih.gov A series of novel pyrimidin-2-amine derivatives have been developed as potent PLK4 inhibitors. nih.govrsc.org One particularly potent compound, 8h, which features an aminopyrimidine core, exhibited a half-maximal inhibitory concentration (IC50) of 0.0067 μM against PLK4. nih.govrsc.org The development of such inhibitors provides a potential strategy for targeting mitotic failure in cancer treatment. nih.gov Notably, the ATP-competitive inhibitor CFI-400945 has also been identified as a selective PLK4 inhibitor. larvol.comresearchgate.net

Cyclin-Dependent Kinases (CDKs): CDK4/6 inhibitors are a class of drugs that halt cell cycle progression, proving effective in the treatment of hormone receptor-positive (HR+), HER2-negative breast cancer. nih.govmdpi.comnih.gov These inhibitors, which include palbociclib, ribociclib, and abemaciclib, function by preventing the phosphorylation of the retinoblastoma (Rb) protein, a critical step for cell division. nih.govmdpi.com While direct inhibition data for this compound on CDKs is not specified, the broader class of pyrimidine (B1678525) derivatives has been explored for CDK inhibition. nih.gov

Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that, when overexpressed or mutated, can drive tumor growth. nih.govdrugs.com Several 4-(phenylamino)quinazolines and related pyrido[d]pyrimidines, which share structural similarities with this compound derivatives, have been identified as potent inhibitors of EGFR's tyrosine kinase activity. nih.govacs.org For instance, the 4-[(3-bromophenyl)amino]-quinazoline scaffold has shown very high inhibitory ability against EGFR. nih.govacs.org Furthermore, novel 2-phenyl-4-aminopyrimidine derivatives have been designed and synthesized to target EGFR mutations, including the resistant T790M/C797S mutations in non-small cell lung cancer (NSCLC). nih.gov Compound A23, a 2-phenyl-4-aminopyrimidine derivative, demonstrated effective inhibition of EGFRDel19/T790M/C797S with an IC50 of 0.133 μM. nih.gov

General Tyrosine Kinases (TKs): The 4-[(3-bromophenyl)amino]pyrido[d]pyrimidines are potent inhibitors of the tyrosine kinase function of the epidermal growth factor receptor, acting as ATP binding site inhibitors. nih.gov A number of these compounds, including those with a 3-(bromophenyl)amino side chain at the 4-position, have demonstrated significant inhibitory activity against EGFR tyrosine kinase. acs.org

Inhibitory Activity of this compound Derivatives Against Protein Kinases
Compound Class/DerivativeTarget KinaseInhibitory Concentration (IC50/Ki)Reference
Pyrimidin-2-amine derivative (Compound 8h)PLK40.0067 μM (IC50) nih.govrsc.org
CFI-400945PLK42.8 nM (IC50), 0.26 nM (Ki) researchgate.net
4-[(3-bromophenyl)amino]-quinazolinesEGFR0.029 nM (IC50) for a representative compound nih.gov
7-(methylamino)pyrido[4,3-d]pyrimidine (5f)EGFR0.13 nM (IC50) nih.gov
6-(methylamino)pyrido[3,4-d]pyrimidine (7f)EGFR0.008 nM (IC50) nih.gov
2-phenyl-4-aminopyrimidine derivative (A23)EGFRDel19/T790M/C797S0.133 μM (IC50) nih.gov
2-phenyl-4-aminopyrimidine derivative (A23)EGFRL858R/T790M0.33 μM (IC50) nih.gov

Deubiquitinase Inhibition (e.g., USP1/UAF1)

The process of deubiquitination, carried out by deubiquitinases (DUBs), is crucial for cellular processes, including the DNA damage response. nih.govnih.gov The USP1-UAF1 deubiquitinase complex is a key regulator in this response. nih.govnih.gov While no direct inhibition by this compound has been reported, a small-molecule inhibitor of USP1-UAF1, ML323, was developed from a hit compound identified through high-throughput screening. nih.gov This highlights the potential for discovering novel DUB inhibitors from diverse chemical scaffolds.

Glycosidase Inhibition (e.g., β-Glucuronidase)

There is currently no specific information available in the provided search results regarding the inhibition of β-Glucuronidase by this compound.

Collagen Prolyl 4-Hydroxylase Inhibition

Collagen prolyl 4-hydroxylases (CP4Hs) are enzymes essential for the stability of collagen, the overproduction of which is associated with fibrosis and cancer. nih.govnih.gov Inhibition of CP4Hs is a validated therapeutic strategy. nih.gov While compounds like ethyl 3,4-dihydroxybenzoate (EDHB) and bipyridinedicarboxylic acids are known inhibitors, they have limitations such as low potency or poor selectivity. nih.gov There is no direct evidence from the search results to suggest that this compound or its close derivatives are inhibitors of collagen prolyl 4-hydroxylase.

Biotin Carboxylase Inhibition

Biotin carboxylase (BC) is a component of acetyl-CoA carboxylase, an enzyme essential for fatty acid synthesis in bacteria, making it an attractive target for new antibacterial agents. mdpi.comnih.gov While there are no reports of this compound inhibiting BC, other heterocyclic compounds, such as those with a pyrimidine scaffold, have been investigated as potential inhibitors. mdpi.com

Cell-Based Biological Response Assays (in vitro)

The in vitro effects of this compound and its derivatives have been assessed in various cell-based assays to determine their biological responses, particularly in the context of cancer.

Derivatives of this compound have demonstrated significant antiproliferative activity against a range of cancer cell lines. For example, a series of pyrimidodiazepines containing a 2-chloro-4-anilinoquinazoline fragment showed notable growth inhibition against various tumor cell lines in the U.S. National Cancer Institute (NCI) screen. nih.gov Similarly, novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives have shown excellent activity against renal cancer cell lines. nih.gov

Specifically, a 2-phenyl-4-aminopyrimidine derivative, compound A23, effectively inhibited the proliferation of Ba/F3 cells expressing the EGFRDel19/T790M/C797S mutation and H1975 human lung adenocarcinoma cells with EGFRL858R/T790M mutations, with IC50 values of 0.22 μM and 0.52 μM, respectively. nih.gov Another study on 2-alkyl-4-amino-thieno[2,3-d]pyrimidines revealed that one of the synthesized esters exhibited high anti-tumor activity against MDA-MB-231 breast cancer cells with an IC50 of 0.16 μM.

Furthermore, a series of 2-(4-bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo nih.govmdpi.comthieno[2,3-d]pyrimidines were synthesized and screened against cancer cell lines. nih.gov Compound 7a from this series was a potent antiproliferative agent against FaDu cells with an IC50 value of 1.73 μM and was found to induce apoptosis. nih.gov

In Vitro Antiproliferative Activity of this compound Derivatives
Compound/Derivative ClassCell LineBiological EffectIC50/GI50 ValueReference
Pyrimidodiazepine (14g)K-562 (Leukemia)Growth Inhibition0.622 μM (GI50) nih.gov
Pyrimidodiazepine (14g)RPMI-8226 (Leukemia)Growth Inhibition> 100 μM (GI50) nih.gov
Pyrimidodiazepine (14g)HCT-116 (Colon Cancer)Growth Inhibition1.81 μM (GI50) nih.gov
Pyrimidodiazepine (14g)LOX IMVI (Melanoma)Growth Inhibition1.28 μM (GI50) nih.gov
Pyrimidodiazepine (14g)MCF7 (Breast Cancer)Growth Inhibition1.64 μM (GI50) nih.gov
2-phenyl-4-aminopyrimidine (A23)Ba/F3-EGFRDel19/T790M/C797SProliferation Inhibition0.22 μM nih.gov
2-phenyl-4-aminopyrimidine (A23)H1975-EGFRL858R/T790MProliferation Inhibition0.52 μM nih.gov
2-(4-bromobenzyl) thienopyrimidine (7a)FaDu (Head and Neck Cancer)Antiproliferative1.73 μM nih.gov

Antiproliferative Activity in Cancer Cell Lines

Derivatives of pyrimidine are recognized for their potential as antiproliferative agents. Research has shown that compounds containing the pyrimidine scaffold can exhibit significant cytotoxic effects against various cancer cell lines. For instance, certain 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates, which are structurally related to the core subject, have been evaluated for their antiproliferative activity against breast cancer cell lines. nih.gov One such derivative demonstrated a notable effect on the MCF-7 cell line with an IC50 value of 4.3 ± 0.11 µg/mL (0.013 µM). nih.gov The selectivity of these compounds is a crucial aspect of their therapeutic potential. For example, the selective index (SI), which compares the cytotoxicity towards cancer cells versus normal cells, was found to be as high as 19.3 for one compound against MCF-7 cells and 3.7 for another against MDA-MB-231 cells. nih.gov

Similarly, novel bis-pyrazoline derivatives have been synthesized and tested for their antiproliferative actions against a panel of four human cancer cell lines: breast (MCF-7), epithelial (A-549), pancreatic (Panc-1), and colon (HT-29). nih.gov Several of these compounds displayed potent activity, with GI50 values as low as 1.05 µM. nih.gov These findings underscore the potential of pyrimidine-based structures in the development of new anticancer agents. The versatility of the pyrimidine ring allows for structural modifications that can lead to compounds with enhanced efficacy and selectivity. chemimpex.com

Table 1: Antiproliferative Activity of Selected Pyrimidine Derivatives

Compound/Derivative Cancer Cell Line IC50/GI50 Value Reference
4-amino-thieno[2,3-d]pyrimidine-6-carboxylate derivative MCF-7 4.3 ± 0.11 µg/mL (0.013 µM) nih.gov
Bis-pyrazoline derivative 1 Various 1.05 µM nih.gov
Bis-pyrazoline derivative 2 Various 1.50 µM nih.gov
Bis-pyrazoline derivative 3 Various 1.20 µM nih.gov

Tubulin Polymerization Inhibition in Cellular Models

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer drugs. nih.gov A series of novel N1-methyl pyrazolo[4,3-d]pyrimidines were designed and evaluated as inhibitors of tubulin polymerization. nih.gov Several of these compounds strongly inhibited tubulin polymerization with IC50 values in the sub-micromolar range, for example, 0.45 µM, 0.42 µM, and 0.49 µM. nih.gov These compounds were also shown to inhibit the growth of the MCF-7 breast cancer cell line and were effective against cell lines that exhibit resistance to other microtubule-targeting agents. nih.gov The ability of these pyrimidine derivatives to circumvent mechanisms of drug resistance, such as those mediated by P-glycoprotein (Pgp), highlights their potential for further preclinical development as a new generation of tubulin inhibitors. nih.gov

Anti-fibrotic Activities in Stellate Cell Cultures

While direct studies on the anti-fibrotic activities of this compound in stellate cell cultures are not extensively documented in the provided search results, the broader class of pyrimidine derivatives has been investigated for various therapeutic properties. The structural motifs present in these compounds are often explored for their ability to modulate cellular pathways involved in fibrosis. Further research in this specific area is warranted to determine the potential of this compound and its analogs as anti-fibrotic agents.

Antimicrobial and Antifungal Activity Studies (in vitro)

The pyrimidine core is a common feature in many compounds exhibiting antimicrobial and antifungal properties. Various derivatives have been synthesized and tested against a range of pathogenic microorganisms.

Assessment of Minimal Inhibitory Concentrations against Pathogenic Strains

The minimal inhibitory concentration (MIC) is a key in vitro measure of an antimicrobial agent's effectiveness. Studies on various pyrimidine derivatives have demonstrated their potential against both bacterial and fungal pathogens. For example, a series of 2-(phenylcarbamoyl)phenyl pyrazine-2-carboxylates, which share structural similarities with pyrimidines, showed significant antibacterial activity against Gram-positive strains, with MIC values as low as 0.98 µmol/L, including against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Certain derivatives also exhibited antifungal activity, particularly against mold strains, with MICs starting from 1.95 µmol/L. nih.gov

Derivatives of 1,2,4-triazole, another heterocyclic system, when combined with a 2-bromophenyl group, have also been investigated for their antimicrobial and antifungal effects. zsmu.edu.uazsmu.edu.ua The MIC values for these compounds were determined using the serial dilution method against standard test strains such as Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, and Candida albicans ATCC 885–653. zsmu.edu.ua Some of these compounds showed moderate antimicrobial effects. zsmu.edu.uazsmu.edu.ua

Table 2: Minimal Inhibitory Concentrations (MIC) of Selected Pyrimidine-Related Derivatives

Compound Class Pathogenic Strain MIC Value Reference
2-(phenylcarbamoyl)phenyl pyrazine-2-carboxylates Gram-positive bacteria (including MRSA) ≥ 0.98 µmol/L nih.gov
2-(phenylcarbamoyl)phenyl pyrazine-2-carboxylates Mold strains ≥ 1.95 µmol/L nih.gov
2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates Pseudomonas aeruginosa Moderate activity zsmu.edu.ua
3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles Various bacteria and fungi Moderate activity zsmu.edu.ua

Investigation of Molecular Targets (e.g., DNA Gyrase)

DNA gyrase, a type II topoisomerase, is a well-established and attractive target for the development of new antibacterial agents because it is essential for bacterial DNA replication and is not present in higher eukaryotes. nih.gov Quinolines are a known class of DNA gyrase inhibitors. acs.org Recently, molecular hybridization has been used to design and synthesize novel microbial DNA gyrase inhibitors based on a 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) scaffold. acs.org These compounds displayed promising MIC values, particularly against Gram-positive Staphylococcus aureus species. acs.org Subsequent enzymatic assays confirmed their inhibitory activity against S. aureus DNA gyrase, with some compounds showing IC50 values as low as 8.45 µM. acs.org The mechanism of action for such inhibitors can involve either blocking the ATPase activity of gyrase or directly "poisoning" the enzyme, both of which disrupt DNA replication and lead to bacterial cell death. acs.org

Agronomic Applications: Herbicidal Activity in Controlled Environments

In addition to their medicinal applications, pyrimidine derivatives have been explored for their use in agriculture as herbicides. A notable example is N-(2-bromophenyl)-2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamine, which has shown high efficacy as a selective post-emergent herbicide for controlling a variety of grass and broadleaf weeds in winter oilseed rape. nih.gov Field trials have demonstrated its effectiveness at application rates of 15-90 grams of active ingredient per hectare. nih.gov

Furthermore, novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives, which incorporate a bromophenyl group, have been synthesized and evaluated for their herbicidal potential. mdpi.com These compounds are part of the 2-picolinic acid class of auxin herbicides, known for their systemic action and broad-spectrum weed control. nih.gov Structure-activity relationship studies have indicated that the position of substituents on the phenyl ring significantly influences the herbicidal activity. nih.gov The development of such compounds is crucial for managing weed resistance and ensuring crop safety. The use of encapsulation techniques, such as with cyclodextrins or nanoclay, is also being explored to enhance the water solubility and bioactivity of herbicides, leading to improved weed control. mdpi.com

Based on a comprehensive search of available scientific literature, detailed computational and theoretical investigation data specifically for the compound This compound is not publicly available. While extensive research exists on the computational analysis of various other pyrimidine derivatives and related heterocyclic compounds, the specific quantum chemical calculations, molecular docking simulations, and molecular dynamics studies for this compound have not been reported in the searched scientific papers and databases.

Therefore, it is not possible to provide the specific, detailed research findings required to populate the requested article structure for this particular compound. Generating content for the specified outline would require access to dedicated research studies that have performed Frontier Molecular Orbital Analysis, Electrostatic Potential Mapping, Vibrational Spectroscopy Predictions, Molecular Docking, and Molecular Dynamics Simulations on this compound, which are not found in the available literature.

General principles of these computational methods as they apply to similar molecules are well-documented. For instance, studies on related pyrimidine structures often utilize Density Functional Theory (DFT) for electronic structure analysis and molecular docking to predict interactions with biological targets. However, in adherence to the instructions to focus solely on "this compound" and maintain scientific accuracy, no data can be presented.

Computational and Theoretical Investigations

In Silico Screening and Lead Optimization Strategies

In modern drug discovery, in silico screening and lead optimization have become indispensable tools for accelerating the identification and refinement of potential therapeutic agents. frontiersin.org These computational techniques allow researchers to analyze vast chemical libraries and predict the biological activity of molecules, thereby reducing the time and cost associated with traditional laboratory-based screening. nih.gov For scaffolds such as 2-(2-Bromophenyl)pyrimidin-4-amine, these strategies are employed to explore the vast chemical space of its derivatives, identify key structural features for biological activity, and guide the synthesis of more potent and selective analogues. The process involves a range of computational methods, from virtual screening of large compound libraries to sophisticated pharmacophore modeling, all aimed at developing a promising hit compound into a viable lead candidate. zeclinics.com

Virtual Library Screening for Novel Bioactive Analogues

Virtual library screening is a computational technique used to search large databases of chemical compounds to identify molecules that are likely to bind to a specific biological target. This approach allows for the rapid assessment of thousands or even millions of compounds, prioritizing a smaller, more manageable number for synthesis and experimental testing. For derivatives related to the this compound scaffold, virtual screening can be used to explore a wide array of structural modifications and predict their potential as bioactive agents.

The process often begins with the generation of a virtual library of analogues. This can involve systematically modifying the core structure by adding or changing substituents at various positions. These virtual compounds are then evaluated based on several criteria, including drug-likeness properties, often assessed using frameworks like Lipinski's rule of five. irphouse.com Compounds that meet these criteria are then subjected to molecular docking simulations, which predict the binding affinity and orientation of the molecule within the active site of a target protein. nih.govirphouse.com

For instance, studies on related pyrimidine (B1678525) structures have utilized these methods to identify potential inhibitors for various therapeutic targets. In one such study, a series of 4-(2-bromonaphthalene-6-yl)-6-phenylpyrimidin-2-amines were synthesized and screened for their drug-likeness properties before being evaluated through molecular docking studies to assess their potential as inhibitors of the Corticotrophin Releasing Factor Receptor 1 (CRF-R1). irphouse.com Similarly, other research has focused on designing and screening 2-(4-bromobenzyl) tethered 4-amino substituted thieno[2,3-d]pyrimidines as potential anticancer agents by docking them into the active sites of topoisomerase I and II enzymes. nih.gov These examples highlight how virtual screening of libraries containing pyrimidine analogues can effectively identify promising candidates for further development.

Table 1: Examples of Virtual Screening Studies on Pyrimidine Analogues
Compound SeriesTherapeutic TargetComputational MethodKey Findings
4-(2-bromonaphthalene-6-yl)-6-phenylpyrimidin-2-aminesCorticotrophin Releasing Factor Receptor 1 (CRF-R1)Drug-likeness (Lipinski's rule), Molecular Docking (LibDock)Identified compounds with favorable drug-like properties and strong binding interactions with ARG residues in the active site. irphouse.com
2-(4-bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo nih.govdovepress.comthieno[2,3-d]pyrimidinesTopoisomerase-I/IIMolecular DockingDesigned compounds fit well into the binding sites of both enzymes, suggesting potential dual inhibitory activity. nih.gov
N-phenylpyrimidine-4-amine derivativesFMS-like Tyrosine Kinase-3 (FLT3)Molecular Docking, Molecular DynamicsRevealed critical hydrogen bond interactions between the pyrimidin-4-amine moiety and the hinge loop of the kinase. mdpi.com
4, 6-disubstituted pyrimidin-2-amine derivativesE. coli DNA gyrase BMolecular DockingCompounds showed high docking scores and favorable binding interactions, correlating with their observed biological activity. researchgate.net

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a powerful ligand-based drug design strategy that is particularly useful when the three-dimensional structure of the biological target is unknown. dovepress.com The approach involves identifying the essential steric and electronic features (the "pharmacophore") that a molecule must possess to exhibit a specific biological activity. dovepress.com These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups. dovepress.com

The process begins by aligning a set of known active molecules to identify their common chemical features. This consensus of features forms a pharmacophore model, which can then be used as a 3D query to screen compound databases for novel molecules that match the model. dovepress.com This technique is instrumental in designing new analogues of compounds like this compound by providing a blueprint of the necessary interactions for bioactivity.

A prominent example of this approach involved a study on 2-phenylpyrimidine (B3000279) analogues as selective inhibitors of phosphodiesterase 4B (PDE4B). nih.govsemanticscholar.org Researchers developed a five-point pharmacophore model based on a set of 87 known inhibitors. This model was then used to generate a statistically significant 3D-Quantitative Structure-Activity Relationship (3D-QSAR) model. nih.gov Such a model not only helps in understanding the relationship between the chemical structure and biological activity but also possesses high predictive power for estimating the activity of newly designed compounds. nih.gov The insights gained from the pharmacophore and 3D-QSAR models can guide the modification of the this compound scaffold to enhance its inhibitory activity against a specific target.

Table 2: Representative Pharmacophore Features for Pyrimidine-Based Inhibitors
Pharmacophore FeatureAbbreviationDescriptionPotential Role in Binding
Hydrogen Bond AcceptorHBAA Lewis basic atom (e.g., N or O) capable of accepting a hydrogen bond. The pyrimidine ring nitrogens are common HBAs.Forms crucial hydrogen bonds with amino acid residues (e.g., in the hinge region of a kinase). mdpi.com
Hydrogen Bond DonorHBDA functional group (e.g., -NH2, -OH) that can donate a proton to a hydrogen bond. The 4-amino group is a key HBD.Anchors the ligand to the target protein through specific hydrogen bond interactions. mdpi.com
Aromatic RingARA planar, cyclic, conjugated ring system, such as the bromophenyl group.Engages in π-π stacking or hydrophobic interactions with aromatic amino acid residues like tyrosine or phenylalanine.
Hydrophobic FeatureHYA non-polar group or region of the molecule that can interact favorably with hydrophobic pockets in the target's binding site.Contributes to binding affinity by occupying hydrophobic cavities within the active site. nih.gov

Future Directions and Research Perspectives

Exploration of Underexplored Synthetic Routes to 2-(2-Bromophenyl)pyrimidin-4-amine

While established methods for the synthesis of pyrimidine (B1678525) derivatives exist, the pursuit of more efficient, cost-effective, and environmentally benign synthetic routes for this compound remains a significant research avenue. The pyrimidine core is a critical component in numerous biologically active molecules. mdpi.com Current synthetic strategies often involve multi-step processes that can be time-consuming and generate significant waste.

Identification of Novel Preclinical Biological Targets and Therapeutic Areas

The aminopyrimidine scaffold is a well-established pharmacophore found in numerous approved drugs and clinical candidates. nih.gov Derivatives of 2-aminopyrimidine (B69317) have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. mdpi.comchemimpex.com

A key future direction is the systematic screening of this compound and its derivatives against a broad panel of biological targets to identify novel therapeutic opportunities. This could include targeting kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases. nih.gov For example, Polo-like kinase 4 (PLK4), a regulator of centriole duplication, has been identified as a target for aminopyrimidine-based inhibitors in cancer therapy. nih.gov Furthermore, exploring its potential as an inhibitor of receptor tyrosine kinases like FGFR and VEGFR, which are implicated in gastric cancer, could be a fruitful area of investigation. nih.gov

The unique structural features of this compound, particularly the presence of the bromophenyl group, can be leveraged to design compounds with enhanced binding affinity and selectivity for specific biological targets. evitachem.com The development of derivatives by modifying the amine or the phenyl ring could lead to the discovery of potent and selective modulators of novel biological pathways.

Applications in Catalysis and Advanced Materials Science

Beyond its pharmaceutical potential, the structural and electronic properties of this compound make it an interesting candidate for applications in catalysis and materials science. The nitrogen atoms in the pyrimidine ring can act as ligands for metal catalysts, potentially enabling its use in various catalytic transformations.

In the realm of materials science, the incorporation of this compound into polymers or other materials could impart desirable properties. For instance, the presence of the bromine atom could enhance thermal stability and flame retardancy. chemimpex.com The aromatic nature of the molecule suggests potential applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The unique electronic and optical properties arising from the halogen substitutions could be particularly useful in creating advanced materials. evitachem.com Further research could involve the synthesis and characterization of polymers and coordination complexes incorporating the this compound moiety to evaluate their catalytic and material properties.

Integration of Artificial Intelligence and Machine Learning in Structure-Activity Relationship Elucidation

The use of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. cas.orgnih.gov These computational tools can be powerfully applied to the study of this compound and its analogs to accelerate the discovery of new applications.

Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning algorithms, can be developed to predict the biological activity of novel derivatives based on their chemical structure. nih.govmdpi.com This can help prioritize the synthesis of compounds with the highest probability of success, saving time and resources. cas.org AI and ML can analyze large datasets of chemical structures and biological activities to identify subtle trends and patterns that may not be apparent to human researchers. cas.org

For instance, deep learning models, such as graph convolutional networks, can be trained on existing data for pyrimidine derivatives to predict their activity against various targets. mdpi.com This in silico screening can guide the design of new compounds with improved potency and selectivity. Furthermore, AI can be used to predict the material properties of polymers or other materials incorporating this compound, facilitating the design of new materials with specific functionalities. The integration of these computational approaches with experimental validation will be crucial for unlocking the full potential of this versatile compound.

Q & A

Basic: What are the standard synthetic routes for 2-(2-Bromophenyl)pyrimidin-4-amine, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions targeting the pyrimidine core with regioselective bromophenyl substitution. A common approach is a three-component coupling reaction using substituted enamines, triethyl orthoformate, and ammonium acetate under zinc chloride catalysis (60–80°C, 6–12 hours) . For bromine introduction, electrophilic aromatic substitution or transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can be employed. Optimization focuses on:

  • Temperature control (e.g., 0–5°C for bromine stability).
  • Catalyst loading (e.g., 10 mol% ZnCl₂ for yield enhancement).
  • Solvent selection (polar aprotic solvents like DMF improve solubility).
    Parallel monitoring via TLC or HPLC ensures intermediate purity.

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and pyrimidine NH₂ (δ ~5.3 ppm, broad singlet). Coupling patterns distinguish ortho-bromophenyl substitution .
  • IR Spectroscopy : Confirm NH₂ stretches (~3400 cm⁻¹) and C-Br vibrations (~560 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and bromine isotope pattern.
  • X-ray Crystallography : Use SHELXL for refinement to resolve stereoelectronic effects from bromine’s heavy atom contribution .

Advanced: How can structure-activity relationship (SAR) studies be designed using this compound as a core structure?

Methodological Answer:
Key SAR Strategies:

  • Positional Isomerism : Compare 2-bromophenyl vs. 4-bromophenyl analogs to assess steric/electronic effects on target binding (e.g., cholinesterase inhibition) .
  • Bioisosteric Replacement : Substitute Br with Cl, F, or methyl groups to modulate lipophilicity and potency .
  • Fragment-Based Design : Attach pharmacophores (e.g., piperazine, morpholine) at the pyrimidine 4-amine to enhance selectivity (e.g., dual AChE/BuChE inhibition) .
    Experimental Workflow:

Synthesize derivatives via nucleophilic substitution or cross-coupling.

Test in enzymatic assays (IC₅₀ determination).

Perform molecular docking (e.g., AutoDock Vina) to correlate substituents with binding affinity .

Advanced: What strategies are effective for analyzing crystallographic data of this compound?

Methodological Answer:

  • Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to resolve bromine’s electron density.
  • Structure Solution : Employ SHELXD for phase determination via direct methods, leveraging bromine’s anomalous scattering .
  • Refinement : Apply SHELXL with anisotropic displacement parameters for Br and phenyl rings. Constrain NH₂ groups using DFIX commands.
  • Validation : Check for residual electron density (<0.5 eÅ⁻³) and R-factor convergence (R₁ < 5%).

Basic: What are common derivatization reactions for this compound, and how should the bromine substituent be handled?

Methodological Answer:

  • Buchwald-Hartwig Amination : Replace Br with amines using Pd catalysts (e.g., Pd₂(dba)₃, Xantphos) .
  • Suzuki-Miyaura Coupling : Cross-couple with boronic acids to form biaryl systems (e.g., Pd(PPh₃)₄, K₂CO₃, 80°C) .
  • Nucleophilic Aromatic Substitution : React with strong nucleophiles (e.g., thiols) in DMSO at 120°C.
    Precautions :
  • Avoid prolonged heating to prevent debromination.
  • Use inert atmosphere (N₂/Ar) for metal-catalyzed reactions.

Advanced: How can researchers assess the biological activity of this compound derivatives, such as enzyme inhibition?

Methodological Answer:

  • Enzymatic Assays :
    • Cholinesterase Inhibition : Measure IC₅₀ via Ellman’s method (λ = 412 nm) using hAChE/hBuChE .
    • Kinase Profiling : Use ADP-Glo™ assays for tyrosine kinase inhibition (e.g., HGFR) .
  • Cellular Assays :
    • Anticancer Activity : Test cytotoxicity via MTT assay (IC₅₀ in HepG2/MCF-7 cells).
    • Antimicrobial Screening : Use microbroth dilution (MIC against S. aureus/E. coli) .

Basic: How can researchers resolve contradictions in spectral data interpretation (e.g., overlapping signals)?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Resolve merged aromatic protons by correlating ¹H-¹H and ¹H-¹³C couplings .
  • Variable Temperature NMR : Suppress NH₂ exchange broadening at −40°C.
  • Isotopic Labeling : Synthesize ¹⁵N/¹³C-labeled analogs to assign pyrimidine carbons unambiguously.

Advanced: What computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • DFT Calculations : Optimize transition states (B3LYP/6-31G*) for bromine substitution pathways.
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., DMSO vs. THF) on reaction kinetics.
  • Machine Learning : Train models on pyrimidine reaction databases to predict yields/selectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.